N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a nitrophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various medical conditions.
Industry: In industrial applications, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used in the formulation of specialty chemicals. It may be incorporated into products such as coatings, adhesives, and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-chlorophenyl)urea
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-methylphenyl)urea
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-fluorophenyl)urea
Comparison: Compared to its analogs, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is unique due to the presence of the nitrophenyl group. This functional group imparts distinct chemical and biological properties, such as increased reactivity in oxidation and reduction reactions and potential interactions with biological targets. The nitrophenyl group also influences the compound’s solubility, stability, and overall pharmacokinetic profile.
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a pyrazole ring and a nitrophenyl group, making it a member of the urea class of compounds. The synthesis typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-nitroaniline using coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and disease processes. The precise molecular targets and pathways remain an area of active investigation .
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In studies involving acute inflammatory models, this compound demonstrated a remarkable inhibitory effect on paw swelling and body weight loss in animal models, comparable to established anti-inflammatory drugs like aspirin .
Table 1: Anti-inflammatory Activity Comparison
Compound | IC50 (μg/mL) | Reference |
---|---|---|
This compound | 55.65 | Sivaramakarthikeyan et al. |
Diclofenac sodium | 54.65 | Sivaramakarthikeyan et al. |
Celecoxib | 44.81 | Nayak et al. |
Enzyme Inhibition
The compound has been studied for its potential as a COX-2 inhibitor. In vitro assays have shown that it can inhibit COX-2 activity effectively, which is crucial for the management of pain and inflammation .
Case Studies
Several studies have focused on the biological implications of this compound:
-
Study on Inflammatory Models :
- Objective : Evaluate anti-inflammatory effects.
- Findings : The compound significantly reduced inflammation markers compared to control groups.
- : Suggests potential use in treating inflammatory diseases.
-
Enzyme Activity Assays :
- Objective : Assess COX-2 inhibition.
- Findings : Demonstrated effective inhibition with IC50 values comparable to standard drugs.
- : Potential therapeutic candidate for pain management.
Potential Therapeutic Applications
Given its promising biological activities, this compound may have applications in:
- Anti-inflammatory therapies : As a safer alternative to traditional NSAIDs.
- Drug development : Its enzyme inhibition properties may lead to novel treatments for various diseases.
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYAYPGDXPUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321994 | |
Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956193-94-5 | |
Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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